Methyl 4-bromo-2-(cyanomethyl)benzoate
Description
Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS: 1083181-36-5) is a brominated aromatic ester with a cyanomethyl substituent at the 2-position of the benzene ring. Its molecular formula is C₁₀H₈BrNO₂, and it has a molecular weight of 254.08 g/mol . The compound is typically stored under dry conditions at 2–8°C and is used as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines a bromine atom (electron-withdrawing group) at the 4-position and a cyanomethyl group (polar, electron-withdrawing substituent) at the 2-position, making it reactive in cross-coupling reactions and nucleophilic substitutions .
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-(cyanomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXCXDQCAGYFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705352 | |
| Record name | Methyl 4-bromo-2-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-36-5 | |
| Record name | Methyl 4-bromo-2-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Esterification of Benzoic Acid Derivatives
One common starting point is 4-bromo-2-methylbenzoic acid methyl ester or related methyl esters of substituted benzoic acids. Esterification is typically carried out by reacting the corresponding benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester intermediate.
- Reaction conditions: Methanol solvent, catalytic sulfuric acid, reflux.
- Outcome: Formation of methyl esters with good yields and purity.
This step is crucial to provide a reactive methyl ester that can undergo further functionalization.
Bromination at the Benzylic Position (Cyanomethyl Precursor)
The cyanomethyl group is often introduced via a halogenated intermediate such as a bromomethyl derivative. This is achieved by alpha-halogenation of the methyl group adjacent to the aromatic ring.
- Reagents: Brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide (BPO).
- Solvent: Carbon tetrachloride (CCl4) or mixed solvents.
- Conditions: Heating at 70–80°C for extended periods (e.g., 24 hours).
- Outcome: Formation of bromomethyl derivatives (e.g., 4-bromo-2-(bromomethyl)benzoate) as intermediates for cyanide substitution.
Cyanide Substitution to Form the Cyanomethyl Group
The key step to introduce the cyanomethyl moiety is nucleophilic substitution of the benzylic bromide with cyanide ion.
- Reagents: Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2).
- Solvent: Polar aprotic solvents such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).
- Conditions: Heating at 60-120°C under inert atmosphere (nitrogen) for several hours (typically 5–10 hours).
- Workup: Quenching with ammonium chloride and aqueous ammonia, followed by extraction and purification (e.g., column chromatography).
- Yields: High yields reported, often above 85%, with isolated white solid products.
Representative Synthetic Route Example
| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-bromo-2-methylbenzoic acid + methanol + H2SO4 | Reflux, acidic catalysis | Methyl 4-bromo-2-methylbenzoate | High | Esterification step |
| 2 | Methyl 4-bromo-2-methylbenzoate + NBS + BPO | 78°C, 24 h, CCl4 solvent | Methyl 4-bromo-2-(bromomethyl)benzoate | Moderate | Benzylic bromination |
| 3 | Methyl 4-bromo-2-(bromomethyl)benzoate + CuCN | 60-80°C, 5-10 h, NMP or DMF | Methyl 4-bromo-2-(cyanomethyl)benzoate | 85-91 | Cyanide substitution, inert atmosphere |
Additional Notes on Reaction Parameters and Optimization
- Temperature control: Critical during halogenation and cyanide substitution to avoid side reactions and decomposition.
- Inert atmosphere: Nitrogen protection during cyanide substitution prevents oxidation and side reactions.
- Purification: Column chromatography is typically employed to isolate the pure cyanomethyl ester.
- Safety considerations: Use of cyanide reagents requires strict safety protocols due to toxicity.
Comparative Analysis of Preparation Routes
| Aspect | Halogenation + Cyanide Substitution Route | Alternative Routes (e.g., Diazotization) |
|---|---|---|
| Starting materials | Methyl 4-bromo-2-methylbenzoate | Amino-substituted benzoate esters |
| Key reagents | NBS, CuCN | Sodium nitrite, iodide, cyanide |
| Reaction complexity | Moderate | Higher (multi-step diazotization) |
| Yields | 85–91% | Variable, sometimes lower |
| Scalability | Good | Moderate |
| Purification | Column chromatography | Column chromatography |
The halogenation followed by cyanide substitution route is generally preferred for its simplicity and higher yields.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include amines derived from the reduction of the cyanomethyl group.
Oxidation: Products include carboxylic acids derived from the oxidation of the methyl ester group.
Scientific Research Applications
Methyl 4-bromo-2-(cyanomethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(cyanomethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group enable the compound to participate in various chemical reactions, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and reactive properties of Methyl 4-bromo-2-(cyanomethyl)benzoate and related brominated benzoate derivatives:
Structural and Functional Group Analysis
- Cyanomethyl vs. Bromomethyl: The cyanomethyl group (-CH₂CN) in the target compound introduces polarizability and electron-withdrawing effects, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, the bromomethyl (-CH₂Br) group in Methyl 4-bromo-2-(bromomethyl)benzoate is more reactive in radical reactions and halogen exchange processes .
- Cyano vs. Trifluoromethyl: The cyano group (-CN) has a stronger electron-withdrawing effect than the trifluoromethyl (-CF₃) group, making Methyl 4-bromo-2-cyanobenzoate more reactive in coupling reactions (e.g., Suzuki-Miyaura) . The -CF₃ group, however, improves metabolic stability in agrochemical applications .
Biological Activity
Methyl 4-bromo-2-(cyanomethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluation, and specific case studies highlighting the compound's activity against various biological targets.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including bromination and cyanomethylation of the benzoate structure. The general procedure includes:
- Bromination : Starting from methyl benzoate, bromination is conducted using bromine in a suitable solvent to introduce the bromine substituent at the para position.
- Cyanomethylation : The brominated intermediate is then treated with sodium cyanide in methanol to yield this compound.
This synthetic route is notable for its efficiency and relatively high yields, making it an attractive option for further biological evaluations.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In a study assessing various derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the disc diffusion method, with results indicating effective antimicrobial action.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 12 | Bacillus sphericus |
| This compound | 10 | Escherichia coli |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. A study investigated its impact on carrageenan-induced paw edema in rats, revealing a significant reduction in inflammation markers such as COX-2 and IL-1β.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45.77 |
This data indicates that the compound may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Case Study 1: Antibacterial Efficacy
A recent study focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The compound was tested against various resistant strains, showing promising results that suggest potential use in clinical settings where antibiotic resistance is prevalent.
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the mechanism behind the anti-inflammatory activity of this compound. The study highlighted its ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, providing insights into its therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(cyanomethyl)benzoate, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible synthesis begins with methyl 2-(cyanomethyl)benzoate, followed by regioselective bromination at the 4-position using brominating agents like under radical initiation. Optimization involves controlling reaction temperature (e.g., 60–80°C) and using catalytic AIBN to enhance selectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials. Reaction efficiency can be monitored via TLC and , focusing on aromatic proton shifts post-bromination.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers anticipate?
- Methodological Answer :
- : Aromatic protons appear as a doublet (δ 7.8–8.2 ppm) due to bromine’s deshielding effect. The cyanomethyl group (–CHCN) shows a triplet (δ 3.8–4.2 ppm) split by adjacent protons.
- : The ester carbonyl resonates at δ 165–170 ppm, while the nitrile carbon appears at δ 115–120 ppm.
- IR : Strong absorption at ~2240 cm confirms the nitrile group.
- Mass Spectrometry : Molecular ion peaks at m/z 269 (M) and isotopic patterns from bromine (1:1 ratio for ) .
Q. What safety protocols should be followed when handling this compound given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a sealed container at 2–8°C to prevent degradation. Label containers with hazard warnings due to limited toxicological data .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (combining exact exchange and gradient-corrected terms) to calculate frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and electrostatic potential surfaces. Basis sets such as 6-311G(d,p) are suitable for Br-containing systems. For accurate thermochemical data (e.g., bond dissociation energies), include dispersion corrections . Software like Gaussian or ORCA can model bromine’s inductive effects on the aromatic ring and nitrile group reactivity .
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Heavy bromine atoms cause absorption errors; weak diffraction from the nitrile group complicates electron density maps.
- Solutions : Use Mo-Kα radiation (λ = 0.71073 Å) for better penetration. In SHELXL, apply anisotropic displacement parameters for Br and refine hydrogen atoms geometrically. For twinned crystals, employ TWIN/BASF commands .
Q. How does the electron-withdrawing cyanomethyl group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?
- Methodological Answer : The cyanomethyl group activates the aromatic ring via meta-directing effects, enhancing electrophilic substitution at the 4-position. In SNAr reactions, the nitrile’s electron-withdrawing nature stabilizes the Meisenheimer intermediate, accelerating displacement of bromine by nucleophiles (e.g., amines). Kinetic studies (monitored via if using fluorinated nucleophiles) can quantify rate enhancements compared to non-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
